molecular formula C13H4BrF7O B14068934 2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene

2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene

Katalognummer: B14068934
Molekulargewicht: 389.06 g/mol
InChI-Schlüssel: CCUPJHRURWKZHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a bromine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene typically involves multiple steps, including halogenation and nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used for lithiation reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms can enhance its binding affinity to specific enzymes or receptors, potentially leading to significant biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene is unique due to its specific arrangement of fluorine atoms and the presence of a phenoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Eigenschaften

Molekularformel

C13H4BrF7O

Molekulargewicht

389.06 g/mol

IUPAC-Name

2-bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene

InChI

InChI=1S/C13H4BrF7O/c14-11-7(16)3-6(15)4-10(11)22-12-8(17)1-5(2-9(12)18)13(19,20)21/h1-4H

InChI-Schlüssel

CCUPJHRURWKZHD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)F)F)Br)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.